8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with the molecular formula C13H12ClF3N4O2. This compound is characterized by its unique spirocyclic structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then reacted with various reagents to form the desired spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .
Scientific Research Applications
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with similar functional groups but lacking the spirocyclic structure.
3-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClF3N4O2 |
---|---|
Molecular Weight |
390.79 g/mol |
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C16H18ClF3N4O2/c1-9(2)24-13(25)15(22-14(24)26)3-5-23(6-4-15)12-11(17)7-10(8-21-12)16(18,19)20/h7-9H,3-6H2,1-2H3,(H,22,26) |
InChI Key |
BTVZCMUVAIPNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)NC1=O |
Origin of Product |
United States |
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